D-Altrose-1-13C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

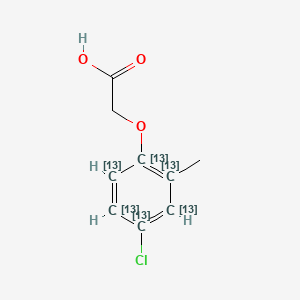

D-Altrose-1-13C is the 13C labeled D(+)-Altrose . It is the epimer of D-glucose at C3 and has been discovered to possess antioxidant properties by the suppression of reactive oxygen species production in mitochondria due to competition with D-glucose at the cellular level .

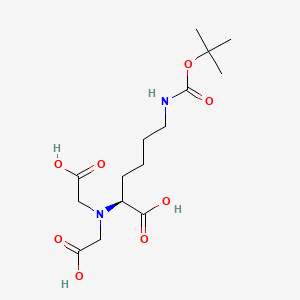

Molecular Structure Analysis

The molecular formula of this compound is C513CH12O6 . The molecular weight is 181.15 . The SMILES notation is O=[13CH]C@@HC@HC@HC@HCO .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved information, it is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules .Aplicaciones Científicas De Investigación

NMR Spectroscopy in Carbohydrate Chemistry

A study by Zhu, Zajicek, and Serianni (2001) utilized high-resolution 13C NMR spectroscopy to quantify acyclic forms of D-aldohexoses, including D-Altrose-1-13C, in aqueous solution. This research provided critical insights into the percentages of furanoses and pyranoses forms of D-Altrose, aiding in the understanding of carbohydrate chemistry and the behavior of sugars in aqueous solutions. The study highlighted the impact of aldehyde forms as intermediates in the interconversion of cyclic forms, which is crucial for carbohydrate research and applications in biochemistry and medicine Zhu, Zajicek, & Serianni, 2001.

Structural Elucidation of Natural Compounds

In a study conducted by Tako et al. (2012), 6-deoxy-D-altrose was identified from an edible mushroom (Lactarius lividatus), showcasing the application of this compound in the structural analysis of natural compounds. Through comprehensive NMR spectroscopy, including 1H and 13C NMR, the structural identification of 6-deoxy-D-altrose was accomplished, providing valuable information for natural product chemistry and contributing to the broader understanding of carbohydrate structures in nature Tako et al., 2012.

Metabolic Studies

A notable application of this compound in metabolic studies was demonstrated by Kano et al. (2010), who investigated the effect of rare sugars, including D-altrose, on rice plants. The study found that D-altrose treatment did not inhibit growth but caused upregulation of defense-related genes in rice, suggesting its potential as a candidate elicitor for reducing disease development in crops. This application highlights the importance of this compound in agricultural research, specifically in exploring sugar-mediated plant defense mechanisms Kano et al., 2010.

Enzymatic Substrate Specificity

The enzyme substrate specificity and its application in producing D-Altrose from D-psicose were explored by Menavuvu et al. (2006). The study utilized D-arabinose isomerase from Klebsiella pneumoniae for the production of D-Altrose, demonstrating the enzyme's broad substrate specificity. This research contributes to the field of enzymology and biocatalysis, offering pathways for the synthesis of rare sugars, including D-Altrose, from more readily available sugars Menavuvu et al., 2006.

Safety and Hazards

Mecanismo De Acción

Target of Action

D-Altrose-1-13C is a stable isotopically labeled compound . It is primarily used as a tracer in drug development processes . The primary targets of this compound are the biochemical pathways that the parent drug molecule affects .

Mode of Action

This compound interacts with its targets by being incorporated into drug molecules . This incorporation allows for the tracking and quantitation of the drug molecule during the drug development process .

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on the parent drug molecule into which it is incorporated . As a tracer, this compound allows for the monitoring of these pathways and the downstream effects of the parent drug molecule .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would be largely determined by the parent drug molecule . The incorporation of this compound can potentially affect the pharmacokinetic and metabolic profiles of the drug , which could impact its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action would be reflected in the behavior of the parent drug molecule . As a tracer, this compound allows for the observation of these effects during the drug development process .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These can include the conditions under which the drug development process takes place, the biological environment within the organism, and the specific characteristics of the parent drug molecule .

Propiedades

| 1. Design of the Synthesis Pathway: The synthesis pathway for D-Altrose-1-13C involves the conversion of a starting material, glucose-1-13C, into D-Altrose-1-13C through a series of chemical reactions. The first step involves the protection of the hydroxyl group at the C2 position of glucose-1-13C with a benzyl group. This is followed by the reduction of the C1 carbonyl group to an alcohol using sodium borohydride. The benzyl group is then removed using hydrogenation with palladium on carbon catalyst. The final step involves the isomerization of the resulting D-glucose-1-13C to D-Altrose-1-13C using an acid catalyst. 2. Starting Materials: - Glucose-1-13C 3. Reaction: Step 1: Protection of C2 hydroxyl group Reactant: Glucose-1-13C Reagent: Benzyl chloride, Sodium hydroxide Product: 2-O-Benzyl-D-glucose-1-13C Step 2: Reduction of C1 carbonyl group Reactant: 2-O-Benzyl-D-glucose-1-13C Reagent: Sodium borohydride, Methanol Product: 2-O-Benzyl-D-glucitol-1-13C Step 3: Removal of benzyl group Reactant: 2-O-Benzyl-D-glucitol-1-13C Reagent: Hydrogen gas, Palladium on carbon catalyst Product: D-glucitol-1-13C Step 4: Isomerization to D-Altrose-1-13C Reactant: D-glucitol-1-13C Reagent: Acid catalyst Product: D-Altrose-1-13C | |

Número CAS |

70849-27-3 |

Fórmula molecular |

C6H12O6 |

Peso molecular |

181.148 |

Nombre IUPAC |

(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6-/m1/s1/i1+1 |

Clave InChI |

GZCGUPFRVQAUEE-IKGLOVJPSA-N |

SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Anhydro-4-O-alpha-L-idopyranuronosyl-D-mannose 1-[(4-Nitrophenyl)hydrazone] 6-(Hydrogen sulfate)](/img/structure/B583384.png)

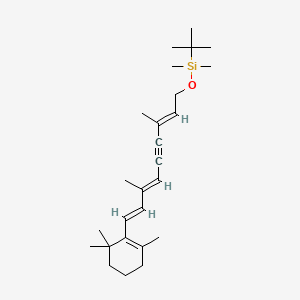

![1,3,3-Trimethyl-2-[(1E,3E)-3-methyl-6-(trimethylsilyl)-1,3-hexadien-5-yn-1-yl]-cyclohexene](/img/structure/B583402.png)